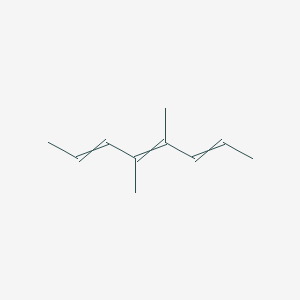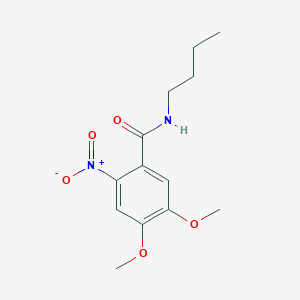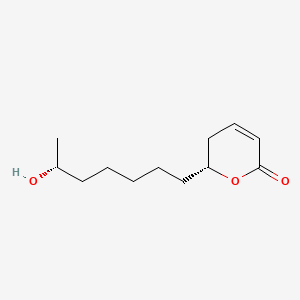
Gamahonolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamahonolide A is a novel antifungal compound isolated from the stromata of the fungus Epichloe typhina, which grows on the grass Phleum pratense . This compound, along with its analogs Gamahonolide B and Gamahorin, has shown significant antifungal activity, making it a subject of interest in the field of natural product chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Currently, there are no established industrial production methods for Gamahonolide A. The compound is primarily obtained through natural extraction from its fungal source .
Analyse Des Réactions Chimiques
Types of Reactions
Gamahonolide A undergoes various chemical reactions typical of its functional groups. These include:
Oxidation: this compound can undergo oxidation reactions, which may alter its antifungal properties.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, particularly at reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory procedures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Applications De Recherche Scientifique
Gamahonolide A has several scientific research applications, including:
Chemistry: Used as a model compound to study antifungal activity and natural product synthesis.
Biology: Investigated for its role in the interaction between fungi and host plants.
Medicine: Potential use as an antifungal agent to treat fungal infections.
Industry: Explored for its potential in developing new antifungal products for agricultural use.
Mécanisme D'action
The mechanism of action of Gamahonolide A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamahonolide B: Another antifungal compound isolated from the same fungal source.
Gamahorin: A structurally related compound with similar antifungal properties.
5-Hydroxyl-4-phenyl-2(5H)-furanone: Another compound isolated from Epichloe typhina with antifungal activity.
Uniqueness
Gamahonolide A is unique due to its specific structure and potent antifungal activity. Compared to its analogs, it has shown distinct spectroscopic properties and a unique mode of action .
Propriétés
Numéro CAS |
125564-58-1 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
(2R)-2-[(6R)-6-hydroxyheptyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H20O3/c1-10(13)6-3-2-4-7-11-8-5-9-12(14)15-11/h5,9-11,13H,2-4,6-8H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
CLTIBVYVKQWLQV-GHMZBOCLSA-N |
SMILES isomérique |
C[C@H](CCCCC[C@@H]1CC=CC(=O)O1)O |
SMILES canonique |
CC(CCCCCC1CC=CC(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
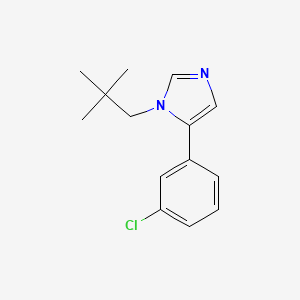
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)

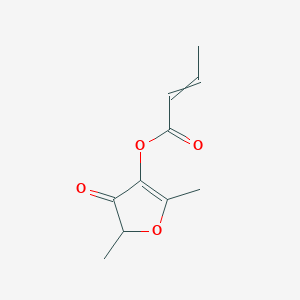

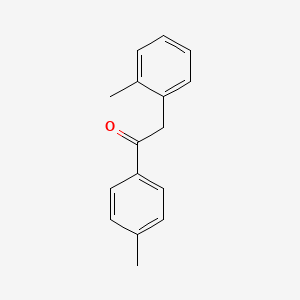
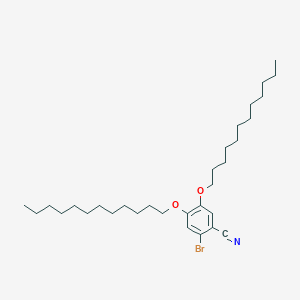
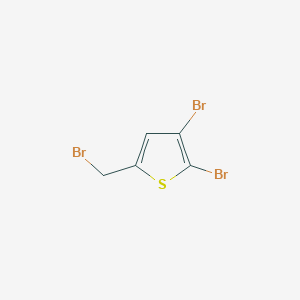
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
